molecular formula C14H15BrN2OS B4515386 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone

2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone

Cat. No.: B4515386
M. Wt: 339.25 g/mol
InChI Key: JQQUNJVYZTZMRS-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone is a brominated indole derivative featuring a thiomorpholine moiety linked via an ethanone bridge. The 5-bromo substitution on the indole ring enhances electrophilic reactivity and binding affinity to hydrophobic pockets in biological targets . The thiomorpholine group contributes to improved solubility and metabolic stability compared to morpholine or piperidine analogs due to sulfur’s polarizability and reduced basicity .

Properties

IUPAC Name

2-(5-bromoindol-1-yl)-1-thiomorpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2OS/c15-12-1-2-13-11(9-12)3-4-17(13)10-14(18)16-5-7-19-8-6-16/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQUNJVYZTZMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)CN2C=CC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone typically involves:

    Bromination of Indole: Starting with indole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.

    Formation of Ethanone Linker: The brominated indole can then be reacted with a suitable ethanone precursor under basic conditions to form the ethanone linkage.

    Thiomorpholine Introduction: Finally, the thiomorpholine ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the ethanone linkage or the bromine substituent.

    Substitution: Nucleophilic substitution reactions could occur at the bromine site or the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with indole and thiomorpholine structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The thiomorpholine ring might enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Biological Target Reference
2-(5-Bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone Indole + ethanone + thiomorpholine 5-Br, thiomorpholine Enzyme inhibition (e.g., kinases, LOX/COX)
1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole + ethanone + thioether 5-Br, 4-NO₂-C₆H₄-S- Antimalarial (Plasmodium)
4-(4-Chlorothiophen-2-yl)thiazol-2-amine (5d) Thiophene + thiazole 4-Cl, NH₂-thiazole COX/LOX inhibition
2-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-(3-Cl-C₆H₄)ethanone Imidazole + ethanone 5-Br, 4-NO₂, 3-Cl-C₆H₄ 11β-HSD1 inhibition

Key Observations :

  • Indole vs. Heterocyclic Cores : Indole derivatives (e.g., target compound) exhibit stronger π-π stacking interactions with aromatic residues in enzyme active sites compared to thiophene or imidazole-based analogs .
  • Substituent Effects: Electron-withdrawing groups (e.g., 5-Br, NO₂) enhance binding to hydrophobic pockets and redox-active sites, as seen in antimalarial and kinase-inhibitory activities .
  • Linker Modifications : Thiomorpholine improves solubility over morpholine, while thioether linkers (e.g., in ’s compound) increase membrane permeability .

Key Findings :

  • Antimicrobial Potency : Indole-thioether derivatives (e.g., ) outperform chloroquine in antimalarial activity due to enhanced redox cycling and heme-binding capacity .
  • Enzyme Inhibition: Imidazole-ethanone hybrids () show superior 11β-HSD1 inhibition, attributed to nitro-group-mediated hydrogen bonding with catalytic residues .
  • Limitations : Thiomorpholine-containing compounds may exhibit lower COX/LOX inhibition compared to thiazole derivatives (), likely due to reduced electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone
Reactant of Route 2
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2-(5-bromo-1H-indol-1-yl)-1-(thiomorpholin-4-yl)ethanone

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